
Phenyl (1-amino-3-methylbutyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (1-amino-3-methylbutyl)phosphonate is an organophosphorus compound characterized by the presence of a phenyl group, an amino group, and a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (1-amino-3-methylbutyl)phosphonate can be achieved through several methods. One common approach involves the reaction of phenylphosphonic dichloride with 1-amino-3-methylbutanol under basic conditions. The reaction typically proceeds as follows:
Reactants: Phenylphosphonic dichloride and 1-amino-3-methylbutanol.
Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The reactants are mixed and stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl (1-amino-3-methylbutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phenyl (1-amino-3-methylbutyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used to study enzyme inhibition and protein-phosphonate interactions.
Industry: The compound can be used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which phenyl (1-amino-3-methylbutyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Phenyl (1-amino-3-methylbutyl)phosphonate can be compared with other similar compounds such as:
Phenylphosphonic acid: Lacks the amino and methylbutyl groups, making it less versatile in terms of chemical reactivity.
Aminoethylphosphonic acid: Contains an amino group but lacks the phenyl and methylbutyl groups, resulting in different chemical properties and applications.
Methylphosphonic acid: Lacks both the phenyl and amino groups, making it less effective as an enzyme inhibitor.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
674368-75-3 |
|---|---|
Formule moléculaire |
C11H17NO3P- |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
(1-amino-3-methylbutyl)-phenoxyphosphinate |
InChI |
InChI=1S/C11H18NO3P/c1-9(2)8-11(12)16(13,14)15-10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3,(H,13,14)/p-1 |
Clé InChI |
OHFJDOMHHDRJIU-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CC(N)P(=O)([O-])OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


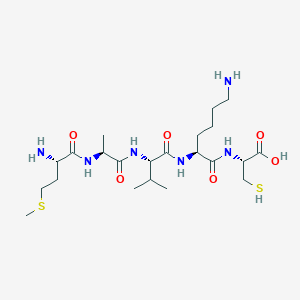
![N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B12546204.png)
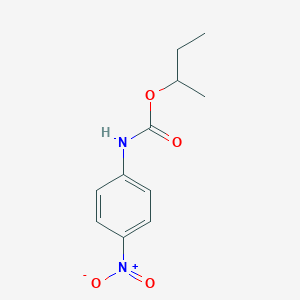

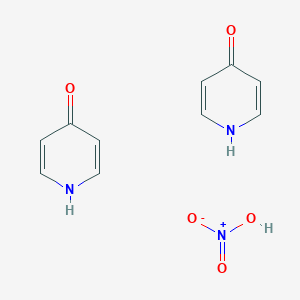
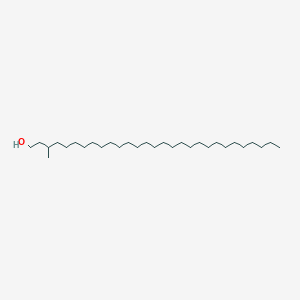
phosphanium bromide](/img/structure/B12546250.png)
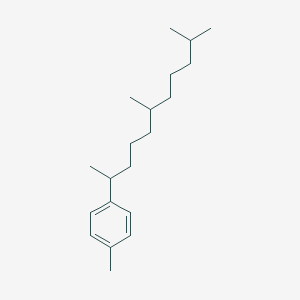
![(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol](/img/structure/B12546265.png)

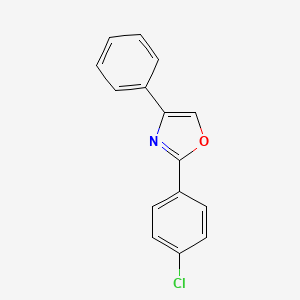
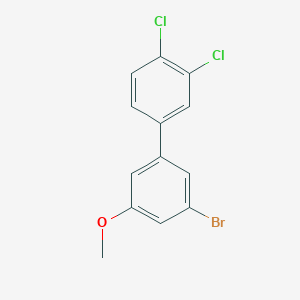
![1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene](/img/structure/B12546299.png)
![Ethyl 2-[(3-oxopentanoyl)amino]benzoate](/img/structure/B12546304.png)
